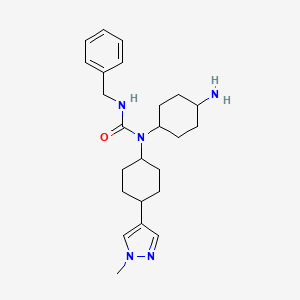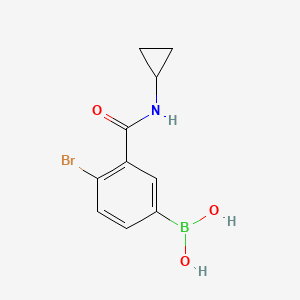
1-(2-Ethylphenyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)piperazine hydrochloride typically involves the reaction of 2-ethylphenylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{2-Ethylphenylamine} + \text{Piperazine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and minimal waste production. The reaction mixture is typically heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .
化学反应分析
Types of Reactions
1-(2-Ethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethylphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety .
科学研究应用
1-(2-Ethylphenyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 1-(2-Ethylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. For example, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in various physiological effects .
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic agent.
1-(2,3-Dichlorophenyl)piperazine: A derivative used as an intermediate in the synthesis of psychotropic drugs.
1-(2,4-Dimethylphenyl)piperazine: Another derivative with potential pharmaceutical applications
Uniqueness
1-(2-Ethylphenyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other piperazine derivatives .
属性
分子式 |
C12H19ClN2 |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
1-(2-ethylphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
InChI 键 |
AKQRLEZDMOGYOD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)




![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)




![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
